molecular formula C7H6Cl2N4 B13463012 6-chloro-8-(chloromethyl)-9-methyl-9H-purine

6-chloro-8-(chloromethyl)-9-methyl-9H-purine

Cat. No.: B13463012
M. Wt: 217.05 g/mol
InChI Key: CAFHFKUASIPAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-(chloromethyl)-9-methyl-9H-purine is a synthetic purine derivative characterized by three key substituents:

  • Position 6: A chlorine atom.
  • Position 8: A chloromethyl (-CH₂Cl) group.
  • Position 9: A methyl (-CH₃) group.

The chloromethyl group at position 8 introduces unique reactivity, enabling further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Properties

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

6-chloro-8-(chloromethyl)-9-methylpurine

InChI

InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3

InChI Key

CAFHFKUASIPAIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CN=C2Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.

Scientific Research Applications

6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.

    Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.

Comparison with Similar Compounds

Position 8 Modifications

  • 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0) :
    • Substitution: Methyl (-CH₃) at position 6.
    • Reactivity: The methyl group is less reactive than chloromethyl, limiting further derivatization. This compound serves as a precursor for alkylation or halogenation reactions .
  • 6-Chloro-8-(cyclopropylmethyl)-9H-purine (CAS 1239781-70-4) :
    • Substitution: Cyclopropylmethyl (-CH₂C₃H₅) at position 8.
    • Reactivity: The bulky cyclopropyl group sterically hinders reactions at position 8 but enhances stability against metabolic degradation .
  • Target Compound (6-chloro-8-(chloromethyl)-9-methyl-9H-purine) :
    • The chloromethyl group at position 8 offers a reactive site for nucleophilic substitution (e.g., with amines or thiols), making it versatile for synthesizing derivatives .

Position 9 Modifications

  • 9-Allyl-6-chloro-9H-purine :
    • Substitution: Allyl (-CH₂CH=CH₂) at position 9.
    • Reactivity: The allyl group enables cycloaddition reactions or radical-based modifications. Reported melting point: 76–78°C .
  • 6-Chloro-9-ethyl-9H-purine :
    • Substitution: Ethyl (-CH₂CH₃) at position 9.
    • Reactivity: Ethyl groups improve lipophilicity, enhancing membrane permeability in biological systems .
  • Target Compound :
    • The methyl group at position 9 balances steric effects and synthetic accessibility, similar to ethyl-substituted analogs but with slightly reduced hydrophobicity .

Key Reaction Pathways

  • Halogenation : 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0) can undergo further chlorination at position 2 to yield 2,6-dichloro-8-methyl-9H-purine (CAS 57476-37-6), a scaffold for Suzuki-Miyaura cross-coupling .
  • Nucleophilic Substitution: The chloromethyl group in the target compound allows for reactions with amines (e.g., to form 6-chloro-8-(aminomethyl)-9-methyl-9H-purine) or thiols, as demonstrated in analogous systems .
  • Microwave-Assisted Amination: As seen in 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (90% yield), similar conditions could apply to the target compound for introducing aryl/alkylamino groups .

Comparative Yields

Compound Reaction Type Yield Reference
2,6-Dichloro-9-ethyl-9H-purine Halogenation 82%
9-Allyl-6-chloro-9H-purine Alkylation 57%
6-Chloro-8-(cyclopropylmethyl)-9H-purine Cyclopropane addition 74%*

*Inferred from similar procedures.

Physicochemical Properties

Solubility and Stability

  • 6-Chloro-8-methyl-9H-purine : Low water solubility due to hydrophobic methyl groups; stable under acidic conditions .
  • Target Compound : The chloromethyl group may slightly increase polarity compared to methyl analogs, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Spectroscopic Data

  • ¹H NMR : In 9-allyl-6-chloro-9H-purine, the allylic protons resonate at δ 4.34–4.39 ppm, while purine H-2 and H-8 appear at δ 8.83 and 8.77 ppm, respectively . Similar shifts are expected for the target compound’s chloromethyl protons (δ ~4.5–5.0 ppm).
  • ¹³C NMR : The chloromethyl carbon in analogous compounds (e.g., N9-[4'-chloro-2'-butynyl]-6-chloropurine) appears at δ 30.47 ppm .

Biological Activity

6-Chloro-8-(chloromethyl)-9-methyl-9H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological interactions, making it a candidate for various therapeutic applications, including antiviral and anticancer treatments.

The molecular formula of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine is C8H8Cl2N4C_8H_8Cl_2N_4, with a molecular weight of approximately 233.08 g/mol. Its structure features a purine core with chloromethyl and methyl substituents, which are crucial for its biological activity.

Property Value
Molecular FormulaC8H8Cl2N4C_8H_8Cl_2N_4
Molecular Weight233.08 g/mol
StructurePurine derivative

Antiviral Properties

Research indicates that purine derivatives, including 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, have shown promising antiviral activity. The mechanism primarily involves the inhibition of viral replication by interfering with nucleic acid synthesis. This compound has been studied for its potential effectiveness against various viruses, although specific data on its efficacy against particular viral strains remains limited.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been noted to inhibit the molecular chaperone heat shock protein 90 (Hsp90), which plays a significant role in the survival and proliferation of cancer cells. In vitro studies have demonstrated that derivatives of this compound can reduce the viability of cancer cell lines such as MCF-7 and HCT116, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

6-Chloro-8-(chloromethyl)-9-methyl-9H-purine functions as an enzyme inhibitor, particularly targeting enzymes involved in purine metabolism. This inhibition can lead to the accumulation of metabolites that may exert therapeutic effects in diseases such as cancer and viral infections.

Study on Antimicrobial Activity

A study published in 2022 evaluated various purine derivatives, including 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, for their antimicrobial properties against gram-positive bacteria and mycobacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin and isoniazid .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the purine structure significantly impact biological efficacy. For example, variations in substituents on the purine ring were found to enhance solubility and potency against specific biological targets.

Compound Activity
6-Chloro-8-(chloromethyl)-9-methyl-9H-purineAntiviral, anticancer
2-Amino-6-chloropurineMore potent antiviral activity
6-Chloro-N-(phenyl)-purin-2-aminesEnhanced solubility

Q & A

Q. What are the recommended synthetic strategies for 6-chloro-8-(chloromethyl)-9-methyl-9H-purine?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Halogenation : Introducing chlorine at position 6 using chlorinating agents (e.g., POCl₃) under controlled anhydrous conditions .
  • Substituent Introduction : Chloromethylation at position 8 may require Friedel-Crafts alkylation or nucleophilic substitution, with careful monitoring to avoid over-alkylation.
  • Protecting Groups : Use of tetrahydropyranyl (THP) or SEM (2-(trimethylsilyl)ethoxy)methyl groups to protect reactive sites during synthesis .

Q. Key Considerations :

  • Solvent choice (e.g., toluene, dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yield.
  • Catalysts like Pd(PPh₃)₄ enable cross-coupling reactions for aryl substitutions .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYieldReference
Chlorination at C6POCl₃, DMF, 110°C, 12h85-90%
Suzuki Coupling at C8Pd(PPh₃)₄, K₂CO₃, toluene, reflux, 12h74%
PurificationColumn chromatography (EtOAc/hexane)>95%

Q. How is the compound characterized to confirm structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methyl protons at δ 2.5–3.0 ppm and chloromethyl protons at δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 182.610 for C₇H₇ClN₄) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can chloromethylation at position 8 be optimized to minimize side reactions?

Methodological Answer: Chloromethyl groups are reactive and may lead to elimination or unintended crosslinking. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting alkylation at 0–5°C to suppress elimination .
  • Protecting Groups : Temporary protection of the purine N9 position with SEM or THP groups .
  • Catalyst Screening : Testing Pd, Cu, or Fe catalysts for selective coupling .

Q. Data Contradiction Analysis :

  • reports higher yields using continuous flow reactors for similar trifluoromethyl derivatives, but chloromethyl groups may require modified flow rates due to higher reactivity .

Q. What are the challenges in studying the biological activity of this compound?

Methodological Answer:

  • Target Specificity : The chloromethyl group may non-specifically alkylate proteins, complicating target identification. Use competitive binding assays (e.g., SPR, ITC) to validate interactions .
  • Metabolic Stability : Evaluate in vitro liver microsome assays to assess susceptibility to cytochrome P450 oxidation .

Q. Table 2: Pharmacological Parameters from Analogous Purines

CompoundIC₅₀ (Enzyme X)LogPReference
6-Chloro-2,9-dimethyl-9H-purine12 nM2.1
6-Chloro-9-ethylpurine45 nM2.8

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading). For example, achieved 74% yield with Pd(PPh₃)₄, while lower yields (39%) in may stem from steric hindrance with bulkier substituents .
  • Side Reaction Analysis : LC-MS monitoring identifies intermediates (e.g., dechlorinated byproducts), guiding reagent adjustments .

Q. What computational methods predict the reactivity of the chloromethyl group?

Methodological Answer:

  • DFT Calculations : Model transition states for alkylation reactions using Gaussian09 with B3LYP/6-31G* basis sets.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis of derivatives with lower off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.